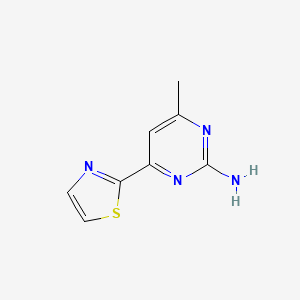

4-Methyl-6-(1,3-thiazol-2-YL)pyrimidin-2-amine

Description

4-Methyl-6-(1,3-thiazol-2-yl)pyrimidin-2-amine is a pyrimidine derivative featuring a thiazole substituent at the 6-position and a methyl group at the 4-position. Its molecular formula is C₈H₈N₄S, with a molecular weight of 192.24 g/mol and CAS number 913322-48-2 . The compound is cataloged under MDL number MFCD08705823 and is utilized in biochemical research, particularly in drug discovery, due to the pharmacological relevance of pyrimidine and thiazole moieties .

Properties

IUPAC Name |

4-methyl-6-(1,3-thiazol-2-yl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4S/c1-5-4-6(12-8(9)11-5)7-10-2-3-13-7/h2-4H,1H3,(H2,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNULSDNUWKDSSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N)C2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10699328 | |

| Record name | 4-Methyl-6-(1,3-thiazol-2-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10699328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913322-48-2 | |

| Record name | 4-Methyl-6-(2-thiazolyl)-2-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=913322-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-6-(1,3-thiazol-2-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10699328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Compounds with a similar thiazole structure have been found to interact with topoisomerase ii .

Mode of Action

Similar compounds have been found to bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .

Biochemical Pathways

Similar compounds have been found to affect the activity of ampa receptors .

Result of Action

Similar compounds have been found to cause cell death through dna double-strand breaks and a g2 stop .

Biochemical Analysis

Biochemical Properties

4-Methyl-6-(1,3-thiazol-2-YL)pyrimidin-2-amine plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. It has been observed to interact with serine/threonine-protein kinases, which are crucial for cell cycle control . The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their activity. Additionally, this compound has shown potential in modulating the activity of various biomolecules, including those involved in antimicrobial and anticancer activities .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to induce apoptosis in cancer cells by arresting the cell cycle at specific phases . Furthermore, this compound can modulate the expression of genes involved in cell proliferation and survival, thereby impacting cellular metabolism and overall cell health .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This compound has been shown to inhibit certain enzymes, leading to a cascade of biochemical events that result in changes in gene expression and cellular function . The binding interactions often involve hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex and enhance its inhibitory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may diminish over extended periods . Long-term exposure to this compound can lead to sustained changes in cellular processes, including prolonged inhibition of enzyme activity and persistent alterations in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been found to exhibit therapeutic effects, such as antimicrobial and anticancer activities . At higher doses, toxic or adverse effects may occur, including damage to vital organs and disruption of normal cellular functions . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive forms . This compound can influence metabolic flux and alter metabolite levels, thereby affecting overall cellular metabolism . The specific enzymes involved in its metabolism include cytochrome P450 enzymes, which play a crucial role in its biotransformation .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate its localization and accumulation in target tissues, enhancing its biological activity. The compound’s distribution is influenced by factors such as its solubility, molecular size, and affinity for transport proteins . Understanding these factors is essential for optimizing its therapeutic potential and minimizing off-target effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles within the cell, where it exerts its effects . Targeting signals and post-translational modifications play a role in its localization, ensuring that it reaches the appropriate cellular sites . This precise localization is essential for its interaction with target biomolecules and the subsequent modulation of cellular processes .

Biological Activity

4-Methyl-6-(1,3-thiazol-2-yl)pyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and structure-activity relationships (SAR) derived from recent studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyrimidine core substituted with a thiazole ring. This specific arrangement is believed to contribute to its biological activities, particularly in inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

The primary mechanism through which this compound exerts its biological effects is through the inhibition of protein kinases, especially CDKs. Inhibition of CDK activity leads to cell cycle arrest and subsequent apoptosis in cancer cells. The compound has shown potential in targeting various CDK isoforms, including CDK2 and CDK4, which are often overexpressed in cancerous tissues.

Efficacy Against Cancer Cell Lines

Recent studies have evaluated the antiproliferative activity of this compound against several human cancer cell lines. The results indicate promising activity:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 (Lung) | 0.127 | Induction of apoptosis via CDK inhibition |

| MCF-7 (Breast) | 0.560 | Cell cycle arrest at S and G2/M phases |

| HT-29 (Colon) | 0.250 | Disruption of microtubule dynamics |

These findings suggest that the compound has strong antiproliferative effects across different cancer types.

Structure-Activity Relationship (SAR)

The SAR analysis has revealed that modifications to the thiazole and pyrimidine moieties significantly affect biological activity. For instance:

- Substituents on the Thiazole Ring : Electron-donating groups at specific positions enhance activity against certain cancer cell lines.

- Pyrimidine Modifications : Alterations in the methyl group position on the pyrimidine core can either enhance or diminish CDK inhibitory effects.

Case Studies

- Case Study 1 : A study reported that derivatives of this compound exhibited selective inhibition against CDK2 with Ki values in the low nanomolar range. This selectivity indicates potential for reduced side effects compared to non-selective kinase inhibitors .

- Case Study 2 : In vivo studies demonstrated that this compound significantly reduced tumor growth in xenograft models of breast cancer when administered at submicromolar concentrations . The mechanism was attributed to enhanced apoptosis and reduced proliferation markers in treated tumors.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents at Pyrimidine 6-Position | Key Features |

|---|---|---|---|---|

| 4-Methyl-6-(1,3-thiazol-2-yl)pyrimidin-2-amine | C₈H₈N₄S | 192.24 | 1,3-thiazol-2-yl | Contains sulfur in thiazole; moderate lipophilicity |

| 5-(2-Amino-6-(4-chlorophenyl)pyrimidin-4-yl)benzo[d]thiazol-2-amine (APY7) | C₁₇H₁₂ClN₅S | 353.83 | Benzothiazole + 4-chlorophenyl | Chlorine enhances electron-withdrawing effects; higher molecular weight |

| 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine | C₉H₉N₃S | 207.25 | Thiophen-2-yl | Thiophene replaces thiazole; sulfur retained but lacks nitrogen in ring |

| 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine | C₁₀H₁₆N₄ | 192.26 | Piperidin-1-yl | Nitrogen-rich aliphatic substituent; no sulfur; potential for H-bonding |

| 4-Methyl-6-[(4-methylphenyl)sulfonyl]pyrimidin-2-amine | C₁₂H₁₃N₃O₂S | 263.31 | 4-methylphenylsulfonyl | Sulfonyl group increases polarity; may improve metabolic stability |

| 4-Methyl-6-(4-methylphenyl)pyrimidin-2-amine | C₁₂H₁₃N₃ | 199.25 | 4-methylphenyl | Aromatic substituent; no heteroatoms; higher lipophilicity |

Key Observations:

- Sulfur vs. Nitrogen vs. Aromatic Substituents : The thiazole and thiophene analogs retain sulfur, which may enhance metal-binding properties in biological targets . Piperidine and sulfonyl derivatives introduce nitrogen or oxygen, altering solubility and hydrogen-bonding capacity .

- Molecular Weight : APY7 (353.83 g/mol) is significantly heavier due to the chlorophenyl and benzothiazole groups, which could influence pharmacokinetics .

- Melting Points : APY7 exhibits a high melting point (262–264°C), likely due to strong intermolecular interactions from the chlorophenyl group . Data for the target compound is unavailable but may vary based on crystallinity.

Crystallographic and Analytical Data

Preparation Methods

General Synthetic Strategy Overview

The synthesis generally involves:

- Construction of the thiazole moiety with appropriate substituents.

- Formation of enaminone intermediates.

- Cyclization to form the pyrimidine ring.

- Coupling of the thiazole and pyrimidine components.

Microwave-assisted reactions and palladium-catalyzed coupling are frequently employed to enhance yields and reduce reaction times.

Preparation of the Thiazole Building Block

The thiazole fragment, specifically 4-methylthiazol-2-yl derivatives, is prepared via condensation reactions involving thiourea derivatives and α-haloketones or β-ketoesters.

Example synthesis : Treatment of 1-methylthiourea with ethyl 2-chloro-3-oxobutanoate in pyridine yields ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate. The methylamino group is often protected as a tert-butoxycarbonate to prevent interference in later steps.

Alkylation and enaminone formation : The protected thiazole derivative is alkylated with cyanomethanide to form cyanoacetyl intermediates, which are then converted to enaminones by refluxing with N,N-dimethylformamide–dimethylacetal (DMF–DMA).

Fluorination : Selectfluor in methanol at 0 °C is used to fluorinate enaminones, introducing fluorine substituents when required.

Formation of Pyrimidine Ring

The pyrimidine core is synthesized via condensation of enaminones with guanidine derivatives:

Classical condensation : Enaminones react with guanidine hydrochloride under microwave-assisted conditions to form pyrimidin-2-amines. This step constructs the pyrimidine ring by cyclization.

Microwave irradiation : This method significantly improves reaction efficiency, reducing time and increasing yields compared to conventional heating.

Challenges : Bulky substituents on the enaminone can hinder ring formation due to steric and electronic effects, sometimes causing reaction failure under standard conditions.

Coupling of Thiazole and Pyrimidine Units

Two main approaches are employed:

Pyrimidine ring cyclization route : Coupling occurs during the pyrimidine ring formation by condensing enaminones derived from the thiazole with guanidine derivatives.

Buchwald–Hartwig amination : Palladium-catalyzed cross-coupling of pyrimidin-2-amine derivatives with aryl bromides bearing the thiazole substituent provides an alternative route to the final compound.

Key Synthetic Procedures

| Procedure No. | Description | Key Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | 5-Acetylthiazole formation | Cyclopentylamine → isothiocyanate → thiourea derivatives | Flash chromatography for purification |

| 2 | Enaminone formation | Alkylation with cyanomethanide, reflux with DMF–DMA | Protecting groups used to mask interfering amines |

| 3 | Pyrimidine amine formation | Enaminone + guanidine hydrochloride, microwave-assisted | Microwave improves yield and reduces reaction time |

| 4 | Substitution of bromide with secondary amines | Palladium-catalyzed Buchwald–Hartwig amination | Alternative route to final compound |

| 5 | Reduction of nitro compounds to amines | Hydrogenation with Pd/C | Used for intermediates with nitro groups |

| 6 | Mercury-promoted guanylation | N,N-bis-Boc-S-methylisothiourea, Et3N, HgCl2 | Formation of guanidine intermediates |

| 7 | TFA-mediated Boc removal | TFA/DCM reflux | Deprotection step for guanidine derivatives |

| 8 | Pyrimidine cyclization | Enaminone + guanidine derivatives, microwave | Final ring closure step |

Detailed Research Findings and Yields

The condensation of enaminones with guanidine derivatives under microwave conditions yields 4-methyl-6-(1,3-thiazol-2-yl)pyrimidin-2-amine derivatives in yields ranging from 5% to 57% depending on substituents and conditions.

Palladium-catalyzed Buchwald–Hartwig amination provides moderate yields (~25%) for the coupling of pyrimidin-2-amine with brominated thiazole derivatives.

Bulky alkyl groups on the thiazole ring (e.g., isopropyl) reduce reaction efficiency or cause failure due to steric hindrance.

Protection of amino groups with Boc (tert-butoxycarbonyl) is crucial to prevent side reactions during guanidine formation and pyrimidine cyclization.

Summary Table of Key Intermediates and Yields

Q & A

Q. Advanced Research Focus

- Core modifications : Systematically vary substituents at the 4-, 6-, and 2-positions (e.g., methyl, fluorophenyl, morpholine) to map electronic and steric effects .

- Bioisosteric replacement : Substitute thiazole with oxazole or pyridine to assess impact on target binding .

- In vitro/in vivo correlation : Pair enzyme inhibition assays (e.g., IC₅₀ against kinases) with pharmacokinetic studies (e.g., metabolic stability in liver microsomes) .

How can molecular docking studies guide the design of analogs with improved target specificity?

Q. Advanced Research Focus

- Target selection : Prioritize proteins with conserved binding pockets (e.g., ATP-binding sites in kinases) using databases like PDB (e.g., PDB ID: ZRD) .

- Docking protocols : Use flexible ligand docking in Schrödinger or MOE to account for induced-fit effects. Validate poses with MD simulations (100 ns trajectories) .

- Free energy calculations : Apply MM-GBSA to rank analogs by predicted ΔG binding, correlating with experimental IC₅₀ values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.